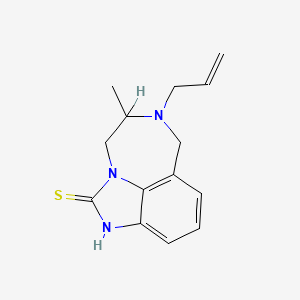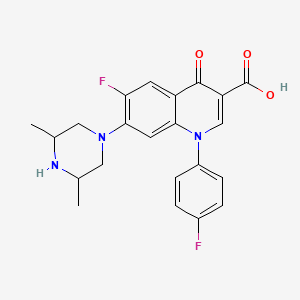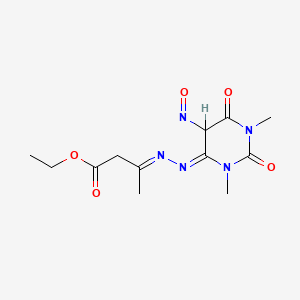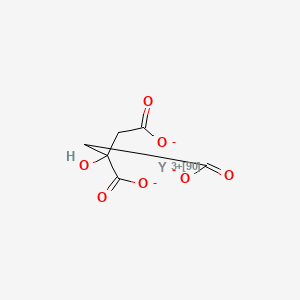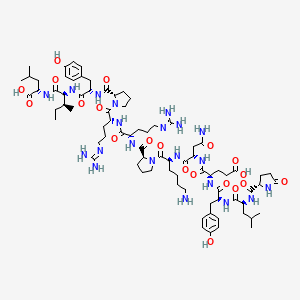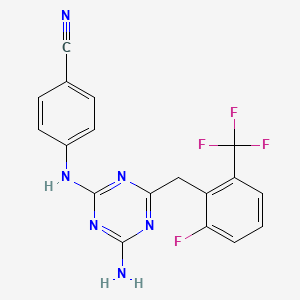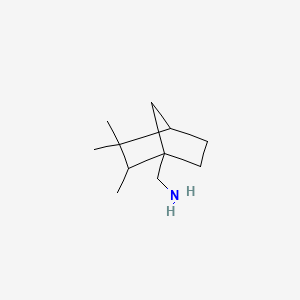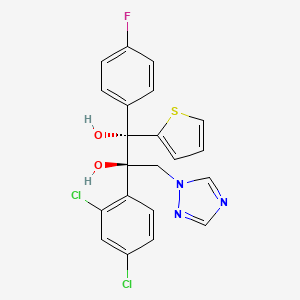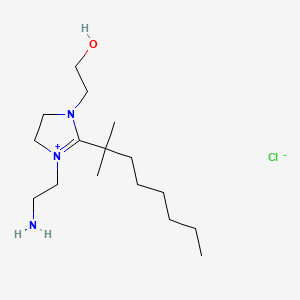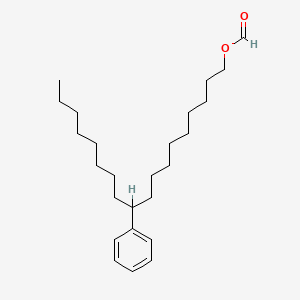
10-Phenylstearyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenylstearyl formate is an organic compound with the molecular formula C25H42O2. It is a formate ester derived from phenylstearyl alcohol and formic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylstearyl formate typically involves the esterification of phenylstearyl alcohol with formic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or benzene to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in fixed-bed reactors is also explored to enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Phenylstearyl formate undergoes various chemical reactions, including:
Oxidation: The formate group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Phenylstearyl carboxylic acid.
Reduction: Phenylstearyl alcohol.
Substitution: Brominated or nitrated derivatives of this compound
Applications De Recherche Scientifique
10-Phenylstearyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties .
Mécanisme D'action
The mechanism of action of 10-Phenylstearyl formate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with cellular membranes, enhancing their stability and integrity. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its chemical structure and reactivity .
Comparaison Avec Des Composés Similaires
Phenylstearyl alcohol: The parent alcohol from which 10-Phenylstearyl formate is derived.
Phenylstearyl carboxylic acid: The oxidized form of this compound.
Phenethyl formate: Another formate ester with similar chemical properties .
Uniqueness: this compound is unique due to its specific ester linkage and the presence of both phenyl and stearyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo multiple types of chemical reactions also adds to its versatility and utility in research and industry .
Propriétés
Numéro CAS |
72089-10-2 |
|---|---|
Formule moléculaire |
C25H42O2 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
10-phenyloctadecyl formate |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-9-13-18-24(25-20-15-12-16-21-25)19-14-10-7-6-8-11-17-22-27-23-26/h12,15-16,20-21,23-24H,2-11,13-14,17-19,22H2,1H3 |
Clé InChI |
ZDVMQCDLRQLKHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCCCOC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)
